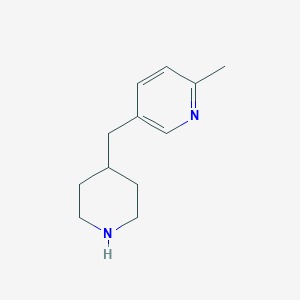
2-Methyl-5-(piperidin-4-ylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-ylmethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine, followed by coupling with piperidine derivatives. The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions involve the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. The process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methyl-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a piperidin-4-ylmethyl group.
2-Methyl-5-vinylpyridine: Contains a vinyl group at the 5-position.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
2-Methyl-5-(piperidin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-methyl-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-2-3-12(9-14-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3 |
Clave InChI |
RHHKRRNYGJDSKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


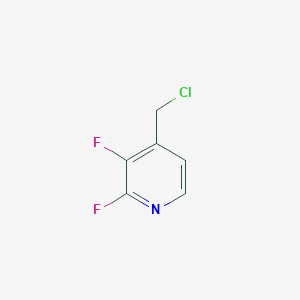

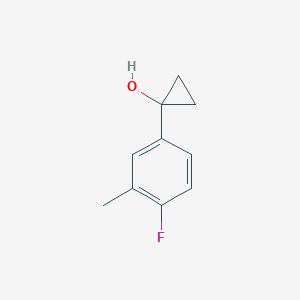
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)


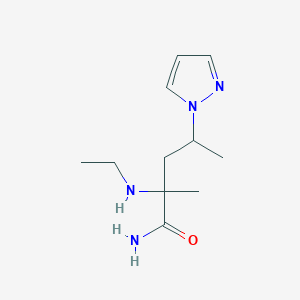

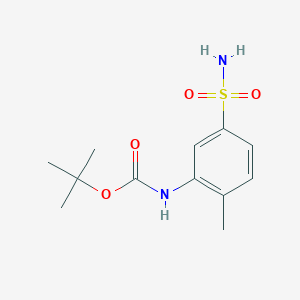
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
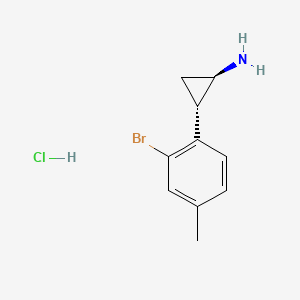

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
